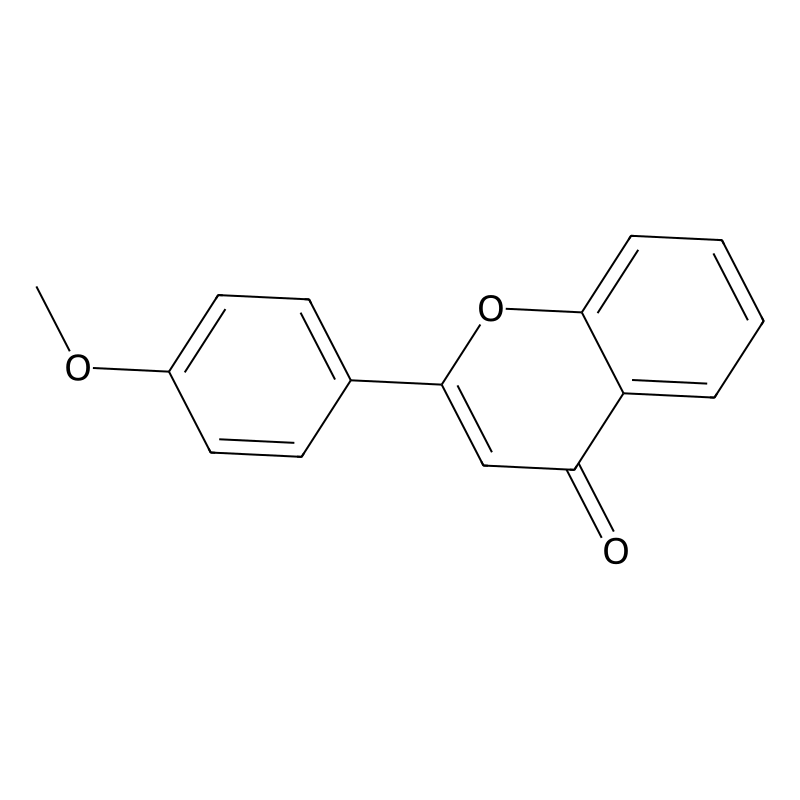

4'-Methoxyflavone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

4'-Methoxyflavone (4'MF) is a naturally occurring flavonoid found in various plants, including citrus fruits, eucalyptus, and some medicinal herbs []. It has garnered interest in scientific research due to its potential health benefits and diverse biological activities. Here's a closer look at its scientific research applications:

Antioxidant and Anti-inflammatory Properties:

Studies suggest that 4'MF possesses significant antioxidant and anti-inflammatory properties [, ]. It can help scavenge free radicals, which are harmful molecules that damage cells and contribute to various chronic diseases []. Additionally, 4'MF may modulate inflammatory pathways by inhibiting the activity of enzymes involved in inflammation []. These properties are being explored in the context of diseases like neurodegenerative diseases and cancer [, ].

Neuroprotective Effects:

Research suggests that 4'MF may offer neuroprotective benefits. Studies have shown it can protect brain cells from damage caused by oxidative stress and inflammation, both of which are implicated in the development of neurodegenerative diseases like Alzheimer's disease and Parkinson's disease [, ]. However, further research is needed to understand the underlying mechanisms and translate these findings into clinical applications.

Anticancer Potential:

4'MF has been investigated for its potential anticancer properties. Studies have reported that it can induce cancer cell death, inhibit proliferation, and promote apoptosis (programmed cell death) in various cancer cell lines [, ]. However, these studies were primarily conducted in vitro (in laboratory settings) and more research is necessary to determine its efficacy and safety in humans.

Other Potential Applications:

'MF is also being explored for its potential applications in various other areas, including:

- Antimicrobial activity: Studies suggest that 4'MF may exhibit antimicrobial activity against certain bacteria and fungi.

- Bone health: Some research suggests that 4'MF may promote bone formation and improve bone mineral density.

- Cardiovascular health: Studies suggest that 4'MF may have beneficial effects on cardiovascular health by improving blood vessel function and reducing inflammation.

4'-Methoxyflavone, also known as 4-methoxy-2-phenylchromen-4-one, is a flavonoid compound characterized by a methoxy group at the 4' position of the flavone structure. This compound belongs to the larger family of methoxyflavones, which are known for their diverse biological activities due to their structural features that allow for various interactions with biological targets. The basic structure of flavones consists of a benzo-γ-pyrone skeleton, which is modified in 4'-methoxyflavone by the addition of a methoxy group, enhancing its pharmacological properties and metabolic stability compared to other flavones .

The primary focus of research on 4'-Methoxyflavone centers on its neuroprotective effects. Studies suggest it acts as an inhibitor of PARP-1 (poly(ADP-ribose) polymerase-1) mediated cell death, a process known as parthanatos []. PARP-1 is an enzyme involved in DNA repair, and its overactivation can lead to neuronal cell death in neurodegenerative diseases []. By inhibiting PARP-1, 4'-Methoxyflavone might offer protection against neuronal damage.

4'-Methoxyflavone exhibits significant biological activities, particularly in neuroprotection and anticancer effects. It has been shown to prevent cell death in HeLa and SH-SY5Y cells caused by the DNA-alkylating agent N-methyl-N′-nitro-N-nitrosoguanidine. This protective effect is attributed to its ability to inhibit poly (ADP-ribose) polymerase-1-mediated cell death, which is crucial in cellular responses to DNA damage . Furthermore, its methoxylation at the 4' position is essential for its protective activities, highlighting the importance of structural modifications in enhancing biological efficacy .

Several methods have been developed for synthesizing 4'-methoxyflavone. One common approach involves the use of flavonoid precursors and methoxylating agents under specific reaction conditions to introduce the methoxy group at the desired position. For instance, a large-scale synthesis has been reported using cesium enolate-assisted intramolecular ipso-substitution reactions that yield various substituted flavones efficiently . Another method includes high-temperature reactions involving phenolic compounds and methylating agents.

The applications of 4'-methoxyflavone span various fields due to its pharmacological properties. It is primarily investigated for its potential as a therapeutic agent in neurodegenerative diseases and cancer treatment. Its ability to protect neuronal cells from oxidative stress and DNA damage positions it as a candidate for drug development aimed at neuroprotection. Additionally, its metabolic stability makes it suitable for further modifications in drug design .

Interaction studies have revealed that 4'-methoxyflavone can modulate various biochemical pathways. It interacts with enzymes involved in oxidative stress responses and shows potential in inhibiting pathways that lead to cell death under stress conditions. Its interactions with cytochrome P450 enzymes highlight its metabolic pathways and potential drug-drug interactions that could influence therapeutic efficacy .

Several compounds share structural similarities with 4'-methoxyflavone, each possessing unique properties:

The uniqueness of 4'-methoxyflavone lies in its specific methoxylation pattern that enhances its stability and protective capabilities against cellular stressors compared to other similar compounds.

The synthesis of 4'-methoxyflavone relies on several well-established classical organic chemistry methodologies that have been refined over decades of research. The most widely employed approach involves the Claisen-Schmidt condensation reaction followed by oxidative cyclization, which provides a reliable pathway to the target compound [1] [2].

The classical synthesis typically begins with 2'-hydroxyacetophenone and 4-methoxyaldehyde (anisaldehyde) as starting materials [1]. The initial Claisen-Schmidt condensation reaction is conducted in aqueous potassium hydroxide solution with ethanol as the co-solvent, yielding 2',4'-dihydroxy-4-methoxychalcone as the key intermediate [1]. This condensation reaction requires careful control of reaction parameters, with typical reaction times ranging from 24 to 48 hours at room temperature to ensure complete conversion [1].

The subsequent cyclization step employs iodine as a catalyst in dimethyl sulfoxide solvent under reflux conditions [1]. This oxidative cyclization process transforms the chalcone intermediate into the desired flavone structure through a mechanism involving electrophilic aromatic substitution followed by dehydration [1]. The reaction typically requires 3 hours at elevated temperatures, yielding the final 4'-methoxyflavone product [1].

Alternative classical approaches include the Baker-Venkataraman transformation, which involves acylation of aroyloxy esters of 2-hydroxyacetophenones through intramolecular Claisen condensation [5]. This method produces 1,3-diketone intermediates that undergo acid-catalyzed cyclodehydration to form flavones [5]. The Baker-Venkataraman route demonstrates excellent compatibility with methoxymethyl-protected hydroxyl groups, making it particularly suitable for synthesizing partially methylated flavones [30].

The Allan-Robinson synthesis represents another classical methodology for flavone preparation [2] [5]. This approach utilizes the reaction of ortho-hydroxyaryl ketones with aromatic anhydrides at elevated temperatures, typically 260°C for 2 hours, resulting in flavone formation [5]. While this method provides good yields ranging from 70-85%, the harsh reaction conditions limit its applicability for sensitive substrates [5].

Microwave-Assisted and Solvent-Free Approaches

Microwave-assisted synthesis has emerged as a transformative technology for 4'-methoxyflavone production, offering significant advantages in terms of reaction efficiency and environmental sustainability [8] [9] [10]. These methodologies dramatically reduce reaction times while maintaining or improving product yields compared to conventional heating methods.

Microwave-assisted oxidative cyclization of 2'-hydroxychalcones using hydrogen peroxide and sodium hydroxide in ethanol represents a particularly effective approach [8]. This method reduces reaction times from conventional 3-hour procedures to just 7 minutes under optimal microwave conditions [8]. The process achieves excellent yields of 92-98% while employing eco-friendly reagents and mild reaction conditions [8] [10].

The optimization of microwave parameters is critical for successful flavone synthesis [9] [12]. Power settings typically range from 150-300 watts, with temperatures maintained between 120-180°C for optimal results [12]. Reaction vessels must be properly sealed to maintain pressure conditions, typically 2-15 bar, while ensuring adequate mixing through appropriate solvent volumes of 10-50 milliliters [12].

Solvent-free methodologies represent another significant advancement in flavone synthesis [11] [15]. The use of potassium bisulfate as a recyclable catalyst under solvent-free conditions at 120°C demonstrates exceptional efficiency [11]. This approach achieves yields of 95-98% while eliminating organic solvents entirely, addressing environmental concerns associated with traditional synthetic methods [11].

Zinc oxide nanoparticles have been successfully employed as promoters in microwave-assisted solvent-free flavone synthesis [9]. This green chemistry approach utilizes 1-(2-hydroxyphenyl)-3-aryl-1,3-propanediones as starting materials and achieves high yields of 88-95% with reaction times reduced to 5-15 minutes [9]. The catalyst demonstrates excellent stability and can be recycled multiple times without significant loss of activity [9].

Ultrasonic-assisted synthesis provides another innovative approach for flavone preparation [40]. The combination of iodine monochloride with dimethyl sulfoxide under ultrasonic irradiation enhances cyclization reactions while reducing reaction temperatures and times [40]. This methodology demonstrates particular effectiveness for the oxidative cyclization of 2'-hydroxychalcones into flavones with yields ranging from 72-85% [40].

Table 1: Synthetic Methodologies for 4'-Methoxyflavone and Related Compounds

| Synthetic Method | Yield (%) | Reaction Time | Temperature (°C) | Key Advantages |

|---|---|---|---|---|

| Claisen-Schmidt Condensation → Iodine Cyclization | 74-85 | 3-24 hours | Room temp - 160 | High yield, simple workup |

| Microwave-Assisted Synthesis (H₂O₂/NaOH) | 92-98 | 2-7 minutes | 40-80 | Short reaction time, eco-friendly |

| Solvent-Free KHSO₄ Catalysis | 95-98 | 120 minutes | 120 | Recyclable catalyst, solvent-free |

| Ultrasonic-Assisted ICl/DMSO | 72-85 | 30-60 minutes | 60-80 | Enhanced reaction rate |

| Baker-Venkataraman Transformation | 80-97 | 4-8 hours | 260 | General applicability |

| Allan-Robinson Synthesis | 70-85 | 2-6 hours | 200-260 | Classical reliable method |

| Microwave ZnO Nanoparticles | 88-95 | 5-15 minutes | 80-120 | Green chemistry approach |

Purification Techniques and Yield Optimization

The purification of 4'-methoxyflavone requires careful consideration of the compound's polarity and structural characteristics to achieve high purity and recovery yields [17] [18] [19]. Column chromatography on silica gel represents the most widely employed purification method, utilizing hexane-ethyl acetate gradient systems to achieve effective separation [17] [18].

The optimization of chromatographic conditions depends on the degree of methoxylation present in the flavone structure [17]. For 4'-methoxyflavone, which contains a single methoxy substituent, hexane-ethyl acetate mixtures in ratios of 4:3 provide optimal separation conditions [1] [17]. More polar flavones with multiple hydroxyl groups require progressively more polar solvent systems, such as dichloromethane-methanol gradients [17].

Preparative thin-layer chromatography serves as an effective small-scale purification technique, particularly useful for analytical quantities and method development [19]. The use of methanol-chloroform-hexane solvent systems in ratios of 7:2:1 demonstrates excellent resolution for flavonoid separation [19]. Recovery yields from preparative thin-layer chromatography typically range from 65-80%, with purity levels achieving 90-98% [19].

Reverse-phase chromatography using C18 stationary phases provides an alternative approach for flavone purification [17] [21]. Methanol-water gradient systems, typically employing 70:30 ratios, effectively separate methoxyflavones based on their hydrophobic interactions [17]. This methodology proves particularly valuable for polar flavone derivatives and achieves purity levels of 92-98% with recovery yields of 80-92% [17].

Crystallization techniques offer scalable purification methods suitable for larger quantities of 4'-methoxyflavone [1] [20]. Recrystallization from methanol provides excellent purity enhancement, with typical recovery yields of 85-95% and purity levels of 80-90% [1]. The crystallization process requires careful temperature control and slow cooling to achieve optimal crystal formation and minimize impurity incorporation [20].

Macroporous resin adsorption represents an innovative approach for large-scale flavone purification [16] [21]. This technique employs specialized resins with defined pore structures to selectively adsorb flavonoid compounds from crude extracts [16]. The process involves initial adsorption under aqueous conditions followed by elution with ethanol-water mixtures, achieving purification with minimal solvent consumption [16].

Table 2: Purification Techniques for 4'-Methoxyflavone

| Purification Method | Eluent System | Purity Achieved (%) | Recovery Yield (%) | Applications |

|---|---|---|---|---|

| Column Chromatography (Silica) | Hexane/EtOAc (4:3) | 85-95 | 70-85 | General flavone separation |

| Preparative TLC | n-Hexane/EtOAc (4:3) | 90-98 | 65-80 | Small-scale purification |

| Crystallization (Methanol) | Methanol | 80-90 | 85-95 | Final product isolation |

| Flash Chromatography | DCM/MeOH gradient | 88-96 | 75-88 | Rapid separation |

| Macroporous Resin Adsorption | Water/Ethanol | 75-90 | 60-80 | Large-scale extraction |

| Reverse Phase C18 | MeOH/H₂O (70:30) | 92-98 | 80-92 | Polar flavone separation |

Yield optimization strategies encompass multiple aspects of the synthetic and purification processes [31] [33] [34]. Response surface methodology and Box-Behnken experimental designs have proven effective for optimizing extraction and synthesis parameters [31] [33]. These statistical approaches enable systematic evaluation of multiple variables simultaneously, leading to identification of optimal conditions that maximize both yield and purity [33].

The optimization of ultrasound-assisted extraction parameters demonstrates the importance of systematic approach to yield enhancement [31] [33]. Critical factors include ethanol concentration, extraction time, and solvent-to-solid ratios, with optimal conditions typically involving 54-95% ethanol concentrations and extraction times of 15-25 minutes [31] [33].

Challenges in Regioselective Methoxylation

Regioselective methoxylation represents one of the most significant challenges in 4'-methoxyflavone synthesis, as the flavone scaffold contains multiple potential sites for methylation that can lead to regioisomeric mixtures [23] [24] [25]. The achievement of selective 4'-position methylation requires careful consideration of electronic and steric factors that influence reaction selectivity.

The inherent reactivity differences between hydroxyl groups in the flavone structure create opportunities for selective methylation [23] [26]. The 4'-hydroxyl group exhibits moderate nucleophilicity compared to other positions, making it susceptible to competing methylation at the 3'-position [23]. This competition results in typical selectivity ratios of 70-85% for the desired 4'-methoxy product, with 3'-methoxy isomers representing the primary side products [25].

Electronic effects play a crucial role in determining methylation regioselectivity [24] [26]. The electron-donating nature of the 4'-position, influenced by resonance with the flavone carbonyl system, enhances its nucleophilicity relative to the 3'-position [24]. However, this electronic activation is not sufficiently pronounced to ensure complete selectivity without additional directing strategies [24].

Enzymatic methylation approaches offer enhanced regioselectivity through the use of flavonoid O-methyltransferases [23] [24] [25]. These enzymes demonstrate remarkable substrate specificity and regioselectivity, with some variants achieving selectivity ratios exceeding 90% for specific positions [23] [24]. The structural basis for this selectivity involves precise positioning of substrate molecules within the enzyme active site, where subtle amino acid differences can dramatically alter regioselectivity [24].

Protection group strategies provide an alternative approach to achieving regioselective methylation [27] [30]. The use of methoxymethyl protecting groups has demonstrated particular effectiveness for selective protection of hydroxyl groups during synthetic sequences [30]. This approach enables selective methylation of unprotected positions followed by deprotection under mild acidic conditions [30].

The challenges associated with multiple methoxylation present additional complexity in synthetic design [25] [27]. Sequential methylation reactions often result in statistical mixtures of products when multiple hydroxyl groups possess similar reactivity [25]. The synthesis of dimethoxy and trimethoxy flavones requires careful optimization of reaction conditions and stoichiometry to achieve desired substitution patterns [27].

Table 3: Regioselectivity Challenges in Methoxyflavone Synthesis

| Methoxylation Position | Selectivity Challenge | Success Rate (%) | Common Side Products |

|---|---|---|---|

| 4'-Position | Moderate - competing 3'-position | 70-85 | 3'-Methoxy isomer |

| 7-Position | High - preferred site | 85-95 | Over-methylation |

| 3-Position | Low - competing hydroxylation | 45-65 | Hydroxylated products |

| 5-Position | High - steric hindrance helps | 80-90 | Unreacted starting material |

| 6-Position | Moderate - enzyme selectivity | 60-75 | 7-Methoxy isomer |

| 3',4'-Dimethoxy | Complex - sequential reactions | 50-70 | Mono-methoxy products |

| Multiple positions | Very challenging | 30-50 | Multiple isomers |

The development of improved methylating agents has contributed to enhanced regioselectivity in flavone synthesis [27] [30]. Dimethyl sulfate demonstrates superior selectivity compared to methyl iodide in many cases, achieving 4'-methylation with reduced formation of regioisomeric side products [27]. The choice of base also significantly influences selectivity, with potassium carbonate in acetone providing optimal conditions for many methylation reactions [27].

Computational approaches have emerged as valuable tools for predicting and understanding regioselectivity patterns in flavonoid methylation [25] [29]. Density functional theory calculations enable prediction of preferred methylation sites based on electronic properties and steric accessibility [25]. These computational insights guide synthetic strategy development and help rationalize observed selectivity patterns [29].

Phytochemical Distribution in Primulaceae Species

4'-Methoxyflavone demonstrates significant natural occurrence within the Primulaceae family, representing a major component of the phytochemical diversity found across multiple genera and species [1] [2] [3]. The compound has been identified in several European Primula species, where it functions as part of the epicuticular flavonoid system that characterizes this taxonomically important plant family [2] [4].

Primula veris (cowslip) serves as the most extensively studied source of 4'-Methoxyflavone within Primulaceae [1] [5]. Chemical investigations of Bulgarian populations have revealed the presence of 4'-Methoxyflavone alongside seventeen other phenolic compounds, including six flavones, three acetophenones, four bisbibenzyls, and four phenolic glycosides [1]. The compound was detected for the first time in the roots of Primula veris, where it occurs together with related methoxyflavones including 2'-methoxyflavone and 3'-methoxyflavone [1]. These epicuticular flavonoids accumulate on the external surface of the plant and are predominantly aglycones substituted with hydroxy, methoxy, methylenedioxy, and acetyl groups [1].

Primula macrocalyx represents another significant source of 4'-Methoxyflavone derivatives within the family [3]. Bioactivity-guided investigations of the entire plant have led to the elucidation of ten known flavones and two previously undescribed flavones [3]. The compound 5,7-dihydroxy-4'-methoxyflavone (acacetin) has been identified as a major constituent, isolated through comprehensive phytochemical analysis of the plant material [3]. This species demonstrates particular importance as two known flavones have been reported for the first time from the family Primulaceae [3].

Primula ×polyantha and Primula primulina have yielded 4'-Methoxyflavone compounds in their floral tissues [6]. Two undescribed anthocyanins and two undescribed flavonols were isolated from the flowers of Primula ×polyantha, with related compounds also found in the flowers of the Himalayan wild species Primula primulina [6]. The presence of these compounds contributes to the flower color variations observed in Primula ×polyantha cultivars, particularly in violet-blue flowers where intermolecular copigmentation occurs [6].

The distribution pattern of 4'-Methoxyflavone across Primulaceae species follows distinct taxonomic lines [2]. Subgenus Auricula shows no single compound common to all species, though 4'-methoxyflavone derivatives including 5-hydroxyflavone and 2'-hydroxyflavone are among the most distributed [2]. Subgenus Aleuritia demonstrates four compounds shared by most species, while Subgenus Primula is characterized by specific compounds that distinguish it from other subgenera [2]. The most common compounds across European Primula species include flavone, 2'-hydroxyflavone, 5-hydroxyflavone, 5,8-dihydroxyflavone, and 2'-methoxyflavone, with 4'-methoxyflavone representing a significant component of this phytochemical profile [2].

Biosynthetic Enzymology in Plant Glandular Trichomes

The biosynthesis of 4'-Methoxyflavone occurs through a complex enzymatic pathway that involves specialized cellular structures known as glandular trichomes [7] [8] [9]. These multicellular epidermal outgrowths function as natural cell factories capable of synthesizing and secreting large amounts of specialized metabolites [10] [11] [12].

Core Biosynthetic Pathway

The biosynthetic pathway of 4'-Methoxyflavone begins with the general phenylpropanoid pathway [8] [13]. Phenylalanine Ammonia Lyase catalyzes the deamination of L-phenylalanine to trans-cinnamic acid, representing the first committed step in flavonoid biosynthesis [13]. Cinnamate 4-Hydroxylase, a cytochrome P450 enzyme, subsequently hydroxylates cinnamic acid to produce p-coumaric acid [8]. 4-Coumaroyl-CoA Ligase then activates p-coumaric acid to form p-coumaroyl-CoA, which serves as the phenylpropanoid precursor for flavonoid synthesis [8].

Flavonoid Core Formation

Chalcone Synthase represents the first key enzyme specific to flavonoid biosynthesis, condensing p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone [8] [13]. Chalcone Isomerase subsequently catalyzes the stereospecific cyclization of naringenin chalcone to produce naringenin, the central flavanone intermediate [8] [13]. This enzyme has been shown to be essential for both flavonoid production and proper cellular function in glandular trichomes [14].

Flavone Formation

The conversion of flavanones to flavones is catalyzed by Flavone Synthase II, a cytochrome P450 enzyme family member that is widely distributed in higher plants [8]. Two distinct pathways exist for flavone synthesis: FNSI enzymes, which are Fe²⁺-dependent dioxygenases mainly found in Apiaceae, and FNSII enzymes, which are NADPH- and oxygen-dependent cytochrome P450 membrane-bound monooxygenases [8]. The FNSII pathway is predominant in most plant species and has been shown to use both naringenin and eriodictyol as substrates to generate corresponding flavones [8].

Methylation Reactions

The final step in 4'-Methoxyflavone biosynthesis involves Flavonoid 4'-O-Methyltransferase enzymes [15] [16]. These enzymes transfer methyl groups from S-adenosyl-L-methionine to the 4'-hydroxyl position of flavones [15]. Two types of O-methyltransferases are involved in this process: Type I OMTs, which are Mg²⁺-independent, and Type II OMTs, which are Mg²⁺-dependent phenylpropanoid and flavonoid OMTs [15]. The specificity of these enzymes has been demonstrated through functional studies showing their ability to methylate hydroxyl groups at specific positions on the flavone backbone [15] [16].

Enzymatic Regulation

Recent transcriptome studies have revealed the complex regulation of methoxyflavone biosynthesis [7] [17]. Fourteen genes including early biosynthetic genes PAL, C4H, 4CL, CHS, CHI and FNS, five genes encoding flavonoid O-methyltransferases, and three flavonoid hydroxylases have been identified in the biosynthesis of methoxylated flavones [7]. The expression of these genes shows tissue-specific patterns, with highest expression levels typically observed in glandular trichomes and young tissues [7] [17].

Ecological Roles in Plant Defense Mechanisms

4'-Methoxyflavone functions as a crucial component of plant defense systems, serving multiple protective roles against biotic and abiotic stresses [18] [19] [20]. The compound demonstrates significant antipathogenic properties through various mechanisms that contribute to plant survival and adaptation [19] [21].

Antimicrobial Defense

4'-Methoxyflavone exhibits potent antimicrobial activity against both bacterial and fungal pathogens [19] [21]. The antipathogenic properties result from multiple mechanisms including the inhibition of spore development and mycelium elongation in fungi [19]. The compound can inactivate microbial adhesion proteins and disrupt cell envelope transport systems in bacteria [19]. Fat-soluble flavonoids like 4'-Methoxyflavone may disrupt microbial membranes, alter their fluidity, and disturb the respiratory chain [19].

Research has demonstrated that 4'-Methoxyflavone can intercalate with nucleic acid bases through its B ring structure, leading to inhibition of DNA and RNA synthesis in pathogens [19]. This mechanism also influences DNA gyrase activity, providing broad-spectrum antimicrobial protection [19]. The compound has shown effectiveness against root pathogens, particularly fungal species, with isoflavones, flavanes, and flavanones being acknowledged as efficient antimicrobial agents [19].

Antioxidant Protection

The antioxidant properties of 4'-Methoxyflavone contribute significantly to plant stress tolerance [18] [19]. The compound functions by quenching reactive oxygen species generated during pathogen infection or environmental stress [19]. Flavonoids are transported to infection sites where they induce hypersensitivity reactions and programmed cell death, incorporating into cell walls of necrotic and adjacent cells [19].

4'-Methoxyflavone demonstrates the ability to scavenge free radicals through hydrogen atom donation [22]. The compound can chelate metal ions, particularly iron and copper, which prevents the formation of highly reactive hydroxyl radicals through Fenton reactions [22]. This metal chelation capability represents a crucial mechanism for preventing oxidative damage to cellular components [22].

Insect Deterrence

4'-Methoxyflavone contributes to plant protection against herbivorous insects through multiple deterrent mechanisms [19] [23]. The compound alters plant palatability and reduces nutritive value for feeding insects [19]. Studies have shown that flavonoid compounds can influence calcium-dependent ATPase in skeletal muscle sarcoplasmic reticulum, leading to deterioration of muscle relaxation in herbivores [19].

The compound affects insect behavior, growth, and development through various pathways [23]. Research has demonstrated that flavonoids can inhibit peristalsis in nematodes and restrict their hatching [19]. In rice, three flavone glucosides that include 4'-methoxyflavone derivatives function as digestive inhibitors and deterrent agents against insect pests [19].

UV Protection

4'-Methoxyflavone provides essential protection against ultraviolet radiation damage [19]. The compound absorbs UV radiation effectively, with accumulation primarily in the epidermis and hypodermis of leaves and stems [19]. This UV-screening function reduces penetration of harmful radiation to vulnerable tissues [19]. Beyond UV absorption, the compound can transfer or accept light energy through sensitization mechanisms [19].

Cellular Defense Mechanisms

Recent studies have identified 4'-Methoxyflavone as a neuroprotective agent capable of preventing cell death through parthanatos inhibition [24] [25]. The compound shows activity by preventing decreases in cell viability caused by DNA-alkylating agents [24] [25]. This protective mechanism involves reduction of poly(ADP-ribose) polymer synthesis and accumulation [25].

4'-Methoxyflavone demonstrates specific activity against NMDA-induced cell death in cortical neurons [25]. The compound exhibits concentration-dependent protection with optimal activity around 25 μM [25]. Structural studies reveal that methoxylation at the 4' position confers parthanatos-inhibiting activity, while additional methoxylation at position 3' does not destroy this protective function [25].

Extraction Techniques from Botanical Sources

The extraction of 4'-Methoxyflavone from plant materials requires sophisticated methodologies that optimize yield while preserving compound integrity [26] [27] [28]. Modern extraction techniques have evolved to provide environmentally friendly, efficient, and selective approaches for isolating this valuable flavonoid compound [26] [29].

Conventional Extraction Methods

Maceration represents the traditional approach for 4'-Methoxyflavone extraction [26] [28]. This method involves immersing dried plant material in ethanol solutions at concentrations ranging from 25% to 95% volume/volume for extended periods of 7 days [30]. The solid-to-solvent ratio typically maintained at 1:10 by weight ensures adequate extraction efficiency [30]. Maceration offers the advantage of simplicity and avoids heat-induced degradation, though it requires longer extraction times [28].

Soxhlet extraction provides a more efficient automated approach [26] [31]. This technique uses the principles of recirculation and siphoning to continuously extract plant materials with fresh solvent [31]. Ethanol concentrations of 60% have been successfully employed for flavonoid extraction in just 2 hours [31]. The method demonstrates superior efficiency compared to percolation and maceration, requiring less solvent and time [31]. However, high temperatures and extended extraction times may increase the likelihood of thermal degradation [31].

Advanced Extraction Technologies

Ultrasound-Assisted Extraction has emerged as a highly effective method for 4'-Methoxyflavone isolation [32] [30] [28]. Research has demonstrated optimal conditions using 95% ethanol with sonication at 40 kHz frequency for 15-45 minutes [30]. Studies employing Plackett-Burman design and Box-Behnken design have identified ethanol concentration, extraction time, and solvent-to-solid ratio as critical variables [32]. Optimized conditions achieved ethanol concentrations of 54.24% volume/volume, extraction times of 25.25 minutes, and solvent-to-solid ratios of 49.63 mL/g for maximum yield [32].

Microwave-Assisted Extraction offers rapid and selective isolation capabilities [26] [27]. This technique utilizes microwave energy to heat solvents and plant tissues, enhancing mass transfer and reducing extraction times to 10-30 minutes [27]. Aqueous two-phase systems combined with microwave extraction have shown enhanced efficiency, using K₂HPO₄ as the salt component with ethanol [27]. The method demonstrates higher target compound concentrations compared to conventional techniques [27].

Supercritical Fluid Extraction represents an environmentally sustainable approach [26] [33]. Using supercritical CO₂ with ethanol modifiers, this technique operates at temperatures of 40-65°C and pressures of 200-400 bar [26]. The method offers advantages including absence of toxic solvents, selectivity, and easy separation of volatile from non-volatile compounds [26]. Polymethoxyflavone isolation from citrus peels has been successfully achieved using this technology [33].

Optimization Strategies

Response Surface Methodology has proven essential for optimizing extraction parameters [32] [34]. Box-Behnken design with three-level factorial experiments effectively determines optimal conditions for both yield and compound quality [32]. Studies have identified ethanol concentration as the most influential variable affecting both extraction yield and total methoxyflavone content [32].

Solvent Selection critically influences extraction efficiency [26] [29]. Ethanol and methanol remain the most commonly used solvents due to their effectiveness in dissolving flavonoids [28]. Natural Deep Eutectic Solvents have emerged as environmentally friendly alternatives, demonstrating superior extraction efficiency for methoxyflavone compounds [27]. Deep eutectic solvent-based microwave extraction using choline chloride and hexanediol has shown enhanced performance compared to conventional methods [27].

Quality Control and Analysis

High-Performance Liquid Chromatography serves as the standard analytical method for 4'-Methoxyflavone quantification [35] [36]. Preparative HPLC using SUPELCOSIL ABZ+Plus columns with methanol-water gradients containing 0.05% formic acid achieves effective compound purification [35]. Gas Chromatography-Mass Spectrometry provides structural confirmation and purity assessment [36].

Thin Layer Chromatography enables rapid screening and preliminary purification [36] [37]. Using silica gel plates with appropriate solvent systems such as benzene:ethyl acetate mixtures allows effective compound separation [36]. TLC-densitometry and TLC image analysis have been employed for quantitative determination of methoxyflavone content in plant extracts [30].

Emerging Technologies

Enzyme-Assisted Extraction utilizes specific enzyme systems to enhance cell wall permeability [26] [28]. Cellulases, β-glucosidases, and pectinases hydrolyze cell wall components, increasing extraction yields while using milder conditions [28]. This approach demonstrates regioselectivity and reduces solvent requirements compared to conventional methods [28].

Pressurized Liquid Extraction combines elevated temperature and pressure to enhance solvent penetration and mass transfer [26] [27]. Operating temperatures of 50-200°C and extraction times of 10-60 minutes provide rapid and efficient isolation [26]. The technique demonstrates particular effectiveness for extracting bound flavonoids from complex plant matrices [27].

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant